molecular formula C6H10N4O2 B2435708 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione CAS No. 2309465-93-6

6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione

Cat. No.: B2435708
CAS No.: 2309465-93-6
M. Wt: 170.172
InChI Key: SMBIADSUCQREFD-UHFFFAOYSA-N
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Description

“6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” is a derivative of 1,3,5-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions of “this compound” are not detailed in the available resources.

Scientific Research Applications

Solid-Phase Synthesis

A significant application of 6-amino-1,3,5-triazine-2,4-diones, including derivatives like 6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione, is in the field of solid-phase synthesis. Research shows that these compounds can be synthesized using a traceless approach on a solid phase, which is beneficial for high purity and yield. This process involves the reaction of resin-bound S-methylisothiourea with isocyanates to yield resin-bound iminoureas, which then react with amines to produce the desired products (Yu, Ostresh, & Houghten, 2004).

Chemical Modifications and Derivatives

The compound has been used as a base for synthesizing various derivatives. For instance, research involving the reaction of ethyl bromopyruvate with 6-methyl-1,3,5-triazine-2,4(1H,3H)-diones led to the production of tetrahydro-2,4-dioxopyrrolo[1,2-a][1,3,5]triazine-7-carboxylate esters (Traynor & Wibberley, 1974).

Biocidal Applications

6-Methyl-1,3,5-triazine-2,4-dione moieties have been chemically attached to commercial polystyrene, yielding a novel polymer with biocidal properties. This modified polymer demonstrated effectiveness against bacteria like Staphylococcus aureus in water-filter applications (Sun, Chen, & Worley, 1996).

Synthesis of Novel Heterocycles

6-Amino-1,3,5-triazine-2,4-diones serve as precursors in the synthesis of various novel heterocyclic compounds. For example, they have been used to synthesize [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating the compound's versatility in creating diverse chemical structures (Vahedi, Rajabzadeh, & Farvandi, 2010).

Future Directions

The future directions for “6-Amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione” could involve further exploration of its potential biological activities and applications. As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

Properties

IUPAC Name

6-amino-3-ethyl-1-methyl-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-10-5(11)8-4(7)9(2)6(10)12/h3H2,1-2H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBIADSUCQREFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N=C(N(C1=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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